![molecular formula C10H5NO4 B3048642 5-Nitro-1,4-naphthoquinone CAS No. 17788-47-5](/img/structure/B3048642.png)
5-Nitro-1,4-naphthoquinone
Overview
Description
5-Nitro-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone . It is used as a precursor to anthraquinone and is also used as a dye precursor . It is a secondary metabolite found in plants and is used in traditional medicine to treat diverse human diseases .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,3-dichloro-5-nitro-1,4-naphthoquinone with some heterocyclic ring substituted nucleophiles according to a Michael 1,4-addition mechanism .Molecular Structure Analysis
The molecular formula of this compound is C10H5NO4 . The quinone ring contains a system of double bonds conjugated with carbonyl groups; it is easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .Chemical Reactions Analysis
1,4-Naphthoquinone is mainly used as a precursor to anthraquinone by reaction with butadiene followed by oxidation. Nitration gives 5-nitro-1,4-naphthalenedione, precursor to an aminoanthroquinone that is used as a dye precursor .Physical And Chemical Properties Analysis
This compound forms volatile yellow triclinic crystals and has a sharp odor similar to benzoquinone. It is almost insoluble in cold water, slightly soluble in petroleum ether, and more soluble in polar organic solvents .Scientific Research Applications
Electrochemical Behavior
5-Nitro-1,4-naphthoquinone has been studied for its electrochemical behavior on a glassy carbon (GC) electrode. Investigations using cyclic voltammetry and linear sweep voltammetry revealed two cathodic current peaks during the reduction process in acetone and sulfuric acid. These peaks correspond to the reduction of the nitro group and the quinonyl group, respectively. The electrochemical reduction was influenced by scan rates, temperatures, concentration, and the content of sulfuric acid (Zhang Ming-xiao, 2011).
Synthesis and Colorimetric Testing
This compound has been used in the synthesis of 2-amino-3-chloro-5- and 8-nitro-1,4-naphthoquinones. This synthesis provides a rapid formation of intensely colored beads, which are useful as a sensitive and general qualitative test for amino groups on-resin. The reaction is valuable for characterizing and quantifying the chromogens responsible for the color (C. Blackburn, 2005).
Antioxidant and Catalase Inhibition Activities
A study on the synthesis of new N(H)-substituted-5-nitro-1,4-naphthoquinones (NQ) as regioisomers has been conducted. The synthesized NQ regioisomers were evaluated for catalase enzyme inhibitory activities and antioxidant efficiency. Some of these compounds showed remarkable antioxidant capacities, indicating potential applications in areas requiring antioxidant properties (Aesha Fsh Abdassalam et al., 2022).
Application in Dyeing
The this compound molecule has been structurally modified for application in dyeing. The process involves constructing 1,4-naphthoquinone for possible screening as dyestuff, starting from 1,4-naphthoquinone and hydroxy acid. This novel methodology for the synthesis of the 5-nitro-2-substituted 1,4-naphthoquinones could be significant for the dye industry (Rui Liu & Hong Li, 2013).
Inhibitory Effects on Corrosion
The effects of 1,4-naphthoquinone, which includes derivatives like this compound, on aluminum corrosion in sodium chloride solutions have been studied. The presence of naphthoquinone was found to decrease anodic currents in the passive region and shifted corrosion and pitting potentials to more noble values, indicating its potential as a corrosion inhibitor (El-Sayed M. Sherif & Su-Moon Park, 2006).
Mechanism of Action
Target of Action
5-Nitro-1,4-naphthoquinone (5-NQ) is a derivative of naphthoquinone that has been shown to have significant biological activity. The primary targets of 5-NQ are enzymes such as catalase . Catalase is an important enzyme in the body that helps to neutralize harmful free radicals. By inhibiting this enzyme, 5-NQ can potentially disrupt normal cellular processes and lead to various biological effects .
Mode of Action
The mode of action of 5-NQ involves its interaction with its target enzymes. It has been suggested that 5-NQ may inhibit these enzymes through a process known as a Michael 1,4-addition mechanism . This mechanism involves the addition of a nucleophile, such as an amine, to the 5-NQ molecule, resulting in the formation of new regioisomeric amino-naphthoquinone derivatives .
Pharmacokinetics
It is known that the chemical modification of naphthoquinones can improve their pharmacological properties . Therefore, it is possible that the introduction of the nitro group in 5-NQ could enhance its bioavailability and efficacy.
Result of Action
The result of 5-NQ’s action can vary depending on the specific biological context. For example, it has been shown to have antioxidant and catalase inhibition activities . In particular, one study found that a specific derivative of 5-NQ showed the highest antioxidant capacity and the strongest catalase enzyme inhibitory activity . These activities could potentially lead to various molecular and cellular effects, such as the disruption of normal redox balance and cellular damage.
Action Environment
The action of 5-NQ can be influenced by various environmental factors. For instance, the presence of other molecules in the environment can affect the reactivity of 5-NQ and its ability to interact with its targets . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of 5-NQ.
Safety and Hazards
Future Directions
The synthesis of naphthoquinone derivatives has been explored to contain compounds with potential biological activity. It has been reported that the chemical modification of naphthoquinones improves their pharmacological properties . The information presented indicates that naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria .
properties
IUPAC Name |
5-nitronaphthalene-1,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO4/c12-8-4-5-9(13)10-6(8)2-1-3-7(10)11(14)15/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBOSAGJYNRBJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CC2=O)C(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491413 | |
Record name | 5-Nitronaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40491413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17788-47-5 | |
Record name | 5-Nitronaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40491413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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